Furan-2-carbonyl cyanide
Overview
Description
Furan-2-carbonyl cyanide, also known as 2-furonitrile or 2-cyanofuran, is an organic compound with the molecular formula C5H3NO. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom.
Mechanism of Action
Target of Action
Furan-2-carbonyl cyanide is a complex compound with a unique structure. It’s important to note that furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
Furan derivatives, in general, have been known to interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Furan platform chemicals, which include furan derivatives, have been noted for their potential in the synthesis of a wide range of compounds .
Result of Action
Furan derivatives have been associated with a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
The environment can significantly impact the effectiveness of many compounds, including those in the furan family .
Biochemical Analysis
Biochemical Properties
Furan derivatives have been known to play significant roles in biochemical reactions . They have been used as medicines in a number of distinct disease areas
Cellular Effects
Furan derivatives have been shown to have a wide range of biological and pharmacological characteristics
Molecular Mechanism
Furan derivatives can undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations or reductions, as well as others associated with the furan ring such as electrophilic aromatic substitution or hydrogenation .
Temporal Effects in Laboratory Settings
Furan derivatives have been shown to exhibit changes over time in laboratory settings .
Dosage Effects in Animal Models
Furan derivatives have been studied in animal models .
Metabolic Pathways
Furan derivatives have been shown to be involved in various metabolic pathways .
Transport and Distribution
Furan derivatives have been studied for their transport and distribution within cells and tissues .
Subcellular Localization
Furan derivatives have been studied for their subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furan-2-carbonyl cyanide can be synthesized through several methods. One common approach involves the reaction of furan with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the cyanogen bromide acts as the cyanide source.
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic dehydration of furfural, a biomass-derived compound. This process involves the use of catalysts such as palladium or nickel to facilitate the removal of water and the formation of the nitrile group .
Chemical Reactions Analysis
Types of Reactions: Furan-2-carbonyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield furan-2-methanol using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, alcohols, acids, various solvents.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid.
Reduction: Furan-2-methanol.
Substitution: Amides, esters, and other derivatives
Scientific Research Applications
Furan-2-carbonyl cyanide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: this compound is used in the production of polymers, resins, and other materials due to its reactivity and stability
Comparison with Similar Compounds
Furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Furan-2-methanol: Similar structure but with a hydroxymethyl group instead of a nitrile group.
2-Furonitrile: Another name for furan-2-carbonyl cyanide.
Uniqueness: this compound is unique due to its nitrile group, which imparts distinct reactivity compared to other furan derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
furan-2-carbonyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2/c7-4-5(8)6-2-1-3-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITJKGFKDMCINV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209216 | |
Record name | 2-Furoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6047-91-2 | |
Record name | α-Oxo-2-furanacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6047-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furoyl cyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006047912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furanglyoxylonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Furoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-furoyl cyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.404 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-FUROYL CYANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK9BKF3ANS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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